molecular formula C11H7ClO2 B1616385 (4-Chlorophenyl)(2-furyl)methanone CAS No. 13365-63-4

(4-Chlorophenyl)(2-furyl)methanone

Cat. No.: B1616385
CAS No.: 13365-63-4
M. Wt: 206.62 g/mol
InChI Key: QIYZYIJVBGPXKW-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-furyl)methanone is an organic compound with the molecular formula C11H7ClO2 It consists of a chlorophenyl group and a furyl group connected by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Chlorophenyl)(2-furyl)methanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with furan in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-furyl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Substituted this compound derivatives with various functional groups.

Scientific Research Applications

(4-Chlorophenyl)(2-furyl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-furyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)(2-thienyl)methanone: Similar structure but with a thiophene ring instead of a furan ring.

    (4-Bromophenyl)(2-furyl)methanone: Similar structure but with a bromine atom instead of a chlorine atom.

    (4-Chlorophenyl)(3-furyl)methanone: Similar structure but with the furan ring attached at a different position.

Uniqueness

(4-Chlorophenyl)(2-furyl)methanone is unique due to its specific combination of a chlorophenyl group and a furyl group

Properties

IUPAC Name

(4-chlorophenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZYIJVBGPXKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355596
Record name (4-chlorophenyl)(2-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13365-63-4
Record name (4-chlorophenyl)(2-furyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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